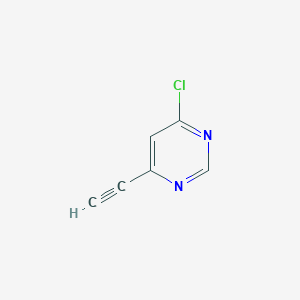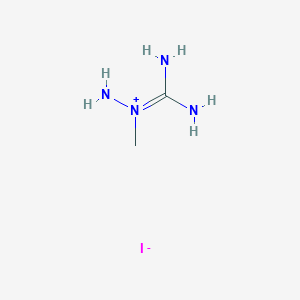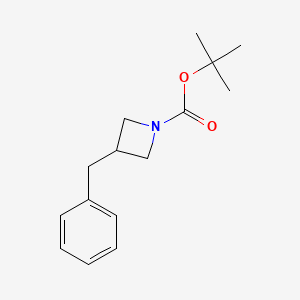![molecular formula C21H19N5O4S2 B2651600 4-methoxy-N-((5-((2-((6-methylbenzo[d]thiazol-2-yl)amino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide CAS No. 851783-64-7](/img/structure/B2651600.png)
4-methoxy-N-((5-((2-((6-methylbenzo[d]thiazol-2-yl)amino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “4-methoxy-N-((5-((2-((6-methylbenzo[d]thiazol-2-yl)amino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide” is a complex organic molecule that contains several functional groups and heterocyclic rings . It is available for purchase as a chemical product.
Synthesis Analysis
The synthesis of similar compounds often starts from simple commercially available building blocks . For instance, the synthesis of benzothiazole sulfonamides starts from benzo[d]thiazole-2-thiol and primary and secondary amines . The structure configuration of newly synthesized compounds can be determined by elemental analysis and various spectroscopic techniques .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed based on IR, 1H, 13C NMR, and mass spectral data . The structure configuration of newly synthesized compounds has been determined by elemental analysis and various spectroscopic techniques .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds often involve S oxidation/S-N coupling approach, a S-N coupling/S-oxidation sequence, or a S-oxidation/S-F bond formation/SuFEx approach .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds can be determined by various techniques. For instance, the yield, melting point, and spectral data (IR, 1H NMR) can be obtained .Scientific Research Applications
1. Anti-Inflammatory and Analgesic Applications
Compounds including 4-methoxy variants have shown potential as anti-inflammatory and analgesic agents. Research indicates that these compounds can inhibit cyclooxygenase-1/2 (COX-1/2), offering analgesic and anti-inflammatory activities. This positions them as possible therapeutic agents for conditions involving inflammation and pain (A. Abu‐Hashem, S. Al-Hussain, M. Zaki, 2020).
2. Nematocidal Activity
Certain 4-methoxy derivatives have demonstrated effective nematocidal activities against Bursaphelenchus xylophilus, a notable agricultural pest. These compounds have shown the ability to disrupt nematode mobility and respiration, marking them as potential leads for developing new nematicides (Dan Liu, Zhengxing Wang, Jingjing Zhou, Xiuhai Gan, 2022).
3. Photodynamic Therapy for Cancer Treatment
Research on benzothiazole and oxadiazole derivatives, including those with 4-methoxy groups, has shown their potential in photodynamic therapy, particularly in treating cancer. These compounds exhibit properties like high singlet oxygen quantum yield, which are crucial for effective photodynamic treatment (M. Pişkin, E. Canpolat, Ö. Öztürk, 2020).
4. Alzheimer's Disease Treatment
Certain 4-methoxy derivatives have shown promise in treating Alzheimer’s disease. They exhibit selective inhibition against histone deacetylase 6 (HDAC6), reducing tau protein phosphorylation and aggregation, which are key factors in Alzheimer's pathology. They also possess neuroprotective activities, opening avenues for therapeutic applications in neurodegenerative diseases (Hsueh-Yun Lee et al., 2018).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
4-methoxy-N-[[5-[2-[(6-methyl-1,3-benzothiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N5O4S2/c1-12-3-8-15-16(9-12)32-20(23-15)24-17(27)11-31-21-26-25-18(30-21)10-22-19(28)13-4-6-14(29-2)7-5-13/h3-9H,10-11H2,1-2H3,(H,22,28)(H,23,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWDGVKGATIRIJS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)NC(=O)CSC3=NN=C(O3)CNC(=O)C4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N5O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-1-(2-chlorophenyl)methanesulfonamide](/img/structure/B2651518.png)
![2-(1H-Indol-3-yl)-1-[4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]ethanone](/img/structure/B2651519.png)

![2-{[4-Formyl-2-methoxy-6-(prop-2-en-1-yl)phenoxy]methyl}benzonitrile](/img/structure/B2651523.png)
![2-Chloro-N-(8,8-difluoro-1,4-dioxaspiro[4.6]undecan-9-yl)acetamide](/img/structure/B2651525.png)
![2-[(E)-2-(2,3-dichlorophenyl)ethenyl]-1,3-benzothiazole](/img/structure/B2651531.png)
![3-[(3,4-Difluorophenyl)sulfanyl]propanoic acid](/img/structure/B2651532.png)

![N-[(4-Phenyloxan-4-yl)methyl]but-2-ynamide](/img/structure/B2651535.png)
![N-(4-ethylphenyl)-1-(2-methylthieno[3,2-c]pyridin-4-yl)piperidine-4-carboxamide](/img/structure/B2651536.png)
![tert-butyl N-{7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl}carbamate](/img/structure/B2651537.png)

![(NE)-N-[(5-methyl-1,2-oxazol-4-yl)methylidene]hydroxylamine](/img/structure/B2651539.png)
